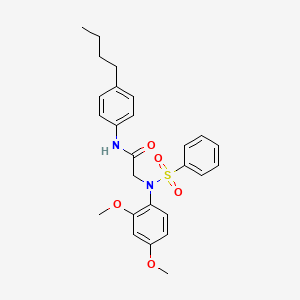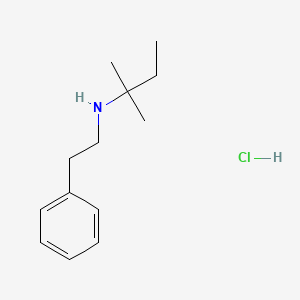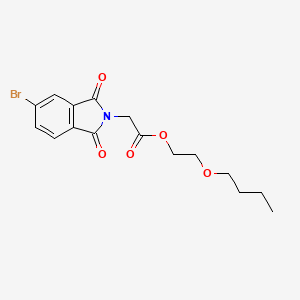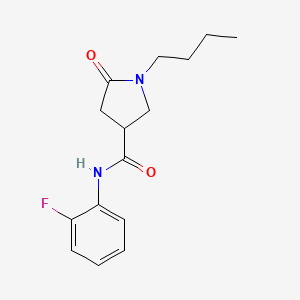
N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDDGP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of protein kinase C, which plays a key role in cell growth and differentiation. N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In cancer research, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In diabetes research, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease research, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. Additionally, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high purity and stability. N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized in large quantities with high yield and purity, which makes it ideal for use in lab experiments. However, one of the limitations of using N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, particularly its effects on various enzymes and signaling pathways. Another direction is to explore the potential use of N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for in vivo use.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease research, N~1~-(4-butylphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce beta-amyloid accumulation and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-5-9-20-12-14-21(15-13-20)27-26(29)19-28(34(30,31)23-10-7-6-8-11-23)24-17-16-22(32-2)18-25(24)33-3/h6-8,10-18H,4-5,9,19H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQUDZDGHFSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4820709.png)
![2-({4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4820710.png)

![methyl {3-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4820722.png)
![4-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4820727.png)
![N-(2-chlorobenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4820731.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4820751.png)
![N,N'-bis[3-(acetylamino)phenyl]ethanediamide](/img/structure/B4820755.png)
![4-[5-(2-naphthyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4820760.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4820778.png)


![1-benzyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4820798.png)